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Abstract

This document provides a detailed protocol for the application of Magnetic Resonance
Spectroscopy (MRS) in the structural elucidation of N-tosyl-methamphetamine, a chemically
masked derivative of methamphetamine. The clandestine production of such derivatives is a
known method to evade standard drug detection techniques. MRS, including *H NMR, 3C
NMR, and 2D correlation experiments, is an indispensable tool for the unambiguous
identification and structural characterization of these novel psychoactive substances. This note
outlines the necessary experimental procedures, data interpretation, and presents a
comparative analysis with the parent compound, methamphetamine.

Introduction

The emergence of chemically modified illicit drugs poses a significant challenge to law
enforcement and forensic laboratories. One such modification involves the derivatization of
methamphetamine with a p-toluenesulfonyl (tosyl) group, effectively "masking” the parent
compound.[1][2] This alteration can lead to false negatives in routine presumptive tests.
Magnetic Resonance Spectroscopy offers a powerful, non-destructive technique for the
definitive structural elucidation of such novel compounds. Through the analysis of chemical
shifts, coupling constants, and correlation spectra, the molecular structure can be pieced
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together, confirming the presence of both the methamphetamine backbone and the tosyl

protecting group. In 2018, Collins et al. reported the identification of p-tosyl

methylamphetamine in seized materials, highlighting the importance of advanced analytical

techniques like NMR in forensic chemistry.[1][3]

Data Presentation

The structural elucidation of tosyl-methamphetamine relies on the detailed analysis of its

NMR spectra and comparison with the known spectra of methamphetamine.

Table 1: *H and 3C NMR Data for Methamphetamine

The following table summarizes the experimental *H and 3C NMR data for methamphetamine

hydrochloride in D20. This data serves as a reference for identifying the core structure within

the tosylated derivative.

13C
1H Chemical Coupling _
Methamphet  Atom ] o Chemical
_ Shift (0) Multiplicity Constant (J) _
amine Number Shift (0)
[Ppm] [HZ]
[ppm]
Phenyl-H 2', 6 7.25-7.38 m 129.5
Phenyl-H 3,5 7.25-7.38 m 129.1
Phenyl-H 4 7.25-7.38 m 127.5
CH 2 3.44-3.50 m 56.4
24.0, 8.0;
CH2 1 2.87,3.03 dd, dd 38.8
20.0, 8.0
N-CHs 4 2.64 S 29.9
C-CHs 3 1.22 d 8.0 14.8
Phenyl-C 1 135.8

Source: Adapted from publicly available spectral data.
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Table 2: Predicted *H and *3C NMR Data for N-Tosyl-Methamphetamine

The following table presents the predicted chemical shifts for N-tosyl-methamphetamine. The
tosyl group significantly influences the chemical environment of the protons and carbons near
the nitrogen atom. The electron-withdrawing nature of the sulfonyl group is expected to
deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).
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) Predicted

Predicted *H

N-Tosyl- ) ) 13C )
Atom Chemical Predicted ) Rationale for
Methamphet ] o Chemical o
_ Number Shift (d) Multiplicity _ Prediction

amine Shift (8)

[Ppm]

[Ppm]

Protons ortho
to the
electron-
Tosyl-H 2", 6" ~7.7 d ~129.5 withdrawing
sulfonyl
group are
deshielded.

Protons meta

to the sulfonyl
Tosyl-H 3", 5" ~7.4 d ~127.5

group are

less affected.

Phenyl group
of the
methampheta
mine moiety,
Phenyl-H 2',6' ~7.2-7.3 m ~128.5
expected to
be similar to
the parent

compound.

Phenyl group
of the
methampheta
mine moiety,
Phenyl-H 3,5 ~7.2-7.3 m ~128.5
expected to
be similar to
the parent

compound.

Phenyl-H 4 ~7.2-7.3 m ~126.0 Phenyl group
of the
methampheta
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mine moiety,
expected to

be similar to
the parent

compound.

Significant
downfield
shift due to
CH 2 ~4.0-4.2 m ~58-60 the adjacent
electron-
withdrawing

tosyl group.

Moderate
CH2 1 ~2.9-3.1 m ~40-42 downfield
shift.

Downfield
shift due to

N-CHs 4 ~2.8-3.0 s ~32-34
the tosyl

group.

Minimal

change

expected as it
C-CHs 3 ~1.1-1.3 d ~15-17 ]

is further from

the tosyl
group.

Typical

chemical shift
Tosyl-CHs 7 ~2.4 S ~21.0 for a methyl

group on a

toluene ring.

Aromatic
Phenyl-C 1 - - ~138-140 quaternary
carbon.
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Aromatic

quaternary

carbon
Tosyl-C 1" - - ~143-145

attached to

the sulfonyl

group.

Aromatic

quaternary
Tosyl-C 4" - - ~135-137

carbon of the

tosyl group.

Note: These are predicted values based on known substituent effects. Actual experimental
values may vary.

Experimental Protocols

1. Synthesis of N-Tosyl-Methamphetamine (for reference standard)

This protocol is based on standard organic synthesis procedures for the tosylation of
secondary amines.

o Materials: Methamphetamine hydrochloride, p-toluenesulfonyl chloride, sodium hydroxide,
dichloromethane, deionized water, anhydrous sodium sulfate.

e Procedure:

[¢]

Dissolve methamphetamine hydrochloride in a 10% (w/v) aqueous solution of sodium
hydroxide.

[e]

Add p-toluenesulfonyl chloride to the solution.

[e]

Stir the mixture vigorously at room temperature for several hours.

o

Extract the product with dichloromethane.

[¢]

Wash the organic layer with deionized water.
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o Dry the organic layer with anhydrous sodium sulfate.

o Evaporate the solvent under reduced pressure to obtain the crude N-tosyl-
methamphetamine.

o Purify the product by column chromatography or recrystallization as needed.
2. Magnetic Resonance Spectroscopy Analysis

The following protocol is based on the experimental setup reported for the analysis of similar
compounds by the research group that first identified tosyl-methamphetamine.[1]

 Instrumentation: Bruker Avance 500 MHz NMR Spectrometer equipped with a 5 mm BBFO
probe.

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated
dimethyl sulfoxide (DMSO-de).

e 'H NMR Spectroscopy:
o Pulse Program: Standard single-pulse experiment (e.g., 'zg30'").
o Pulse Angle: 30 degrees (e.g., 3.2 us).
o Temperature: 295 K.
o Relaxation Delay: 1.0 seconds.
o Acquisition Time: 3.3 seconds.
o Number of Scans: 16-64 (adjust for sample concentration).

e 13C NMR Spectroscopy:

[¢]

Pulse Program: Proton-decoupled 13C experiment (e.g., 'zgpg30).

[e]

Relaxation Delay: 2.0 seconds.

o

Number of Scans: 1024 or more (adjust for sample concentration).
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e 2D NMR Spectroscopy (for full structural elucidation):

o COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same
spin system.

o HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-
carbon correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
proton-carbon correlations, which is crucial for connecting different structural fragments
(e.g., connecting the methamphetamine backbone to the tosyl group).

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Perform phase and baseline correction.

o Reference the spectra to the residual solvent peak (DMSO-ds at 6 2.50 for *H and & 39.52
for 13C).

o Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective nuclei in the molecule.

o Correlate the 1D and 2D NMR data to build the final structure.

Visualization of Workflows and Relationships

Experimental Workflow for Tosyl-Methamphetamine Identification
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Caption: Workflow for the identification of tosyl-methamphetamine.

Logical Relationship for Structure Elucidation by NMR
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Novel Strategies in Drug Concealment: 9798369373101: Teaching Case | IGI Global
Scientific Publishing [igi-global.com]

o 3. Another chemically masked drug: p-tosyl methylamphetamine - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application of Magnetic Resonance Spectroscopy for
the Structural Elucidation of Tosyl-Methamphetamine]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2849896#application-of-magnetic-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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